molecular formula C8H11N3 B14887867 1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine

1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine

Cat. No.: B14887867
M. Wt: 149.19 g/mol
InChI Key: KNOPCLJPOAKMFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This reaction proceeds via cycloaddition and ring expansion with rearrangement .

Industrial production methods for this compound may involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For example, the MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts can produce trisubstituted 2-amino-1,8-naphthyridines in moderate to high yields .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridinones, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial activity . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1,2,3,4-tetrahydro-1,8-naphthyridin-3-amine

InChI

InChI=1S/C8H11N3/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-3,7H,4-5,9H2,(H,10,11)

InChI Key

KNOPCLJPOAKMFF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC=N2)N

Origin of Product

United States

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